molecular formula C20H23ClN2O5 B13553893 {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate

{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate

Cat. No.: B13553893
M. Wt: 406.9 g/mol
InChI Key: CMSUKNHJJOPBSH-UHFFFAOYSA-N
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Description

{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. The initial steps often include the preparation of the 3,4-diethoxyphenyl ethylamine through the ethylation of 3,4-dihydroxyphenyl ethylamine. This intermediate is then reacted with 6-chloropyridine-3-carboxylic acid under carbamoylation conditions to form the final product. Common reagents used in these reactions include ethyl iodide, sodium hydride, and carbonyldiimidazole.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the carbamoylation step and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its structural features make it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar ester functionalities.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.

    Acetylacetone: Known for its keto-enol tautomerism and use in various chemical reactions.

Uniqueness

{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate is unique due to its combination of aromatic and heterocyclic structures, which provide a diverse range of reactivity and potential applications. Its specific functional groups allow for targeted modifications and the exploration of new chemical and biological activities.

Properties

Molecular Formula

C20H23ClN2O5

Molecular Weight

406.9 g/mol

IUPAC Name

[2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate

InChI

InChI=1S/C20H23ClN2O5/c1-3-26-16-7-5-14(11-17(16)27-4-2)9-10-22-19(24)13-28-20(25)15-6-8-18(21)23-12-15/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,22,24)

InChI Key

CMSUKNHJJOPBSH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)COC(=O)C2=CN=C(C=C2)Cl)OCC

Origin of Product

United States

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